Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester
Brand Name: Vulcanchem
CAS No.: 178870-07-0
VCID: VC20918457
InChI: InChI=1S/C19H21ClN2O3/c1-3-13(4-2)25-19(24)15-11-12(9-10-16(15)20)22-18(23)14-7-5-6-8-17(14)21/h5-11,13H,3-4,21H2,1-2H3,(H,22,23)
SMILES: CCC(CC)OC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2N)Cl
Molecular Formula: C19H21ClN2O3
Molecular Weight: 360.8 g/mol

Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester

CAS No.: 178870-07-0

Cat. No.: VC20918457

Molecular Formula: C19H21ClN2O3

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester - 178870-07-0

Specification

CAS No. 178870-07-0
Molecular Formula C19H21ClN2O3
Molecular Weight 360.8 g/mol
IUPAC Name pentan-3-yl 5-[(2-aminobenzoyl)amino]-2-chlorobenzoate
Standard InChI InChI=1S/C19H21ClN2O3/c1-3-13(4-2)25-19(24)15-11-12(9-10-16(15)20)22-18(23)14-7-5-6-8-17(14)21/h5-11,13H,3-4,21H2,1-2H3,(H,22,23)
Standard InChI Key STAIRPNFMDNAIJ-UHFFFAOYSA-N
SMILES CCC(CC)OC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2N)Cl
Canonical SMILES CCC(CC)OC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2N)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator